molecular formula C10H10BrFO2 B15364860 Methyl 3-bromo-6-ethyl-2-fluorobenzoate

Methyl 3-bromo-6-ethyl-2-fluorobenzoate

Cat. No.: B15364860
M. Wt: 261.09 g/mol
InChI Key: HIOPEXLJVKJUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-6-ethyl-2-fluorobenzoate is an organic compound with the molecular formula C11H10BrFO2. It is a derivative of benzoic acid, featuring a bromo, fluoro, and ethyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of methyl benzoate. Bromination and fluorination reactions are performed sequentially or simultaneously under controlled conditions.

  • Friedel-Crafts Alkylation: Ethylation of the benzene ring can be achieved using an ethyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent quality.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the bromo group to a hydrogen atom.

  • Substitution: Substitution reactions can replace the bromo or fluoro groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Methyl 3-bromo-6-ethyl-2-fluorobenzoic acid.

  • Reduction: Methyl 3-bromo-6-ethyl-2-fluorobenzene.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-bromo-6-ethyl-2-fluorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-ethyl-2-fluorobenzoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Methyl 2-bromobenzoate

  • Methyl 3-bromo-2-fluorobenzoate

  • Methyl 3-bromo-6-methylbenzoate

Uniqueness: Methyl 3-bromo-6-ethyl-2-fluorobenzoate is unique due to the presence of both bromo and fluoro groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 3-bromo-6-ethyl-2-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-6-4-5-7(11)9(12)8(6)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

HIOPEXLJVKJUKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Br)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.